4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide
Overview
Description
4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide is a heterocyclic organic compound featuring two pyridine rings connected by a propyl chain, with one of the pyridine rings bearing an oxide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide typically involves the following steps:
Starting Materials: Pyridine and its derivatives.
Reaction Conditions: The propyl chain can be introduced via alkylation reactions, often using reagents like alkyl halides under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxide group back to the parent pyridine.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used but could include various substituted pyridines and pyridine N-oxides.
Scientific Research Applications
4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide may have applications in:
Chemistry: As a ligand in coordination chemistry or as a building block in organic synthesis.
Biology: Potential use in the study of enzyme inhibitors or as a probe in biochemical assays.
Medicine: Investigation as a potential therapeutic agent, particularly in the context of diseases involving oxidative stress.
Industry: Use in the development of new materials or as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(3-Pyridin-4-yl-propyl)-pyridine 1-oxide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially modulating their activity through binding interactions. The oxide group could play a role in redox reactions, influencing the compound’s reactivity and interactions.
Comparison with Similar Compounds
Similar Compounds
Pyridine N-oxide: A simpler analogue with similar oxidative properties.
4-(3-Pyridin-4-yl-propyl)-pyridine: Lacks the oxide group, potentially altering its reactivity and applications.
Bipyridine derivatives: Compounds with two pyridine rings, often used in coordination chemistry.
Properties
IUPAC Name |
1-oxido-4-(3-pyridin-4-ylpropyl)pyridin-1-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-15-10-6-13(7-11-15)3-1-2-12-4-8-14-9-5-12/h4-11H,1-3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBYYQQVUXWUWCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCC2=CC=[N+](C=C2)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865075-04-3 | |
Record name | 4-[3-(1-Oxido-4-pyridinyl)propyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865075-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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